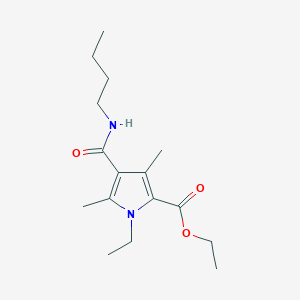
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
The compound is closely related to structures used in chemoselective synthesis processes, such as the chemoselective acetylation of 2-aminophenol to produce intermediates for antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, underscores the compound's potential in facilitating specific synthetic routes in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Photoreactions in Drug Stability
Investigations into the photoreactions of pharmaceutical compounds, such as flutamide, in various solvents highlight the importance of understanding the stability and reactive profiles of complex molecules under light exposure. This research aids in predicting and mitigating potential degradation pathways of similar compounds, ensuring their stability and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).
Chemosensor Development
The synthesis of chemosensors for monitoring metal ions, such as Zn2+, in biological and environmental samples showcases another application. By designing molecules with specific binding and fluorescence properties, researchers can create sensitive and selective tools for the detection of essential or toxic metals, contributing to fields ranging from environmental monitoring to diagnostic medicine (Park et al., 2015).
Antimicrobial Compounds
The synthesis and evaluation of novel imines and thiazolidinones derived from similar molecular scaffolds demonstrate the potential antimicrobial applications of such compounds. These studies contribute to the development of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance (Fuloria et al., 2009).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides illustrates the potential of structurally related compounds in the discovery of novel antiallergic medications. By exploring the efficacy of these compounds in inhibiting histamine release and other allergic responses, scientists can develop more effective treatments for allergic conditions (Menciu et al., 1999).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-22-11-14(13-6-2-4-8-16(13)22)17(23)10-21-19(24)12-25-18-9-5-3-7-15(18)20/h2-9,11,17,23H,10,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPEKDCNNRJAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)COC3=CC=CC=C3F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)


![ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2398696.png)

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)


